molecular formula C18H19NO2 B2752400 3-((4-butylphenyl)amino)isobenzofuran-1(3H)-one CAS No. 799776-11-7

3-((4-butylphenyl)amino)isobenzofuran-1(3H)-one

Cat. No.: B2752400
CAS No.: 799776-11-7
M. Wt: 281.355
InChI Key: KMCPIVVTIWYUDL-UHFFFAOYSA-N
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Description

3-((4-butylphenyl)amino)isobenzofuran-1(3H)-one is a useful research compound. Its molecular formula is C18H19NO2 and its molecular weight is 281.355. The purity is usually 95%.
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Scientific Research Applications

For instance, parabens, which share a phenolic structure similar to the query compound, are widely studied for their use as preservatives in foodstuffs, cosmetics, and pharmaceutical drugs, and their environmental persistence and potential endocrine-disrupting effects have been a subject of research (Haman et al., 2015). Similarly, research on PCBs and PCDFs has focused on their environmental presence, persistence, and toxicological effects (Domingo & Bocio, 2007; Kimbrough, 1995).

Mechanism of Action

Target of Action

The primary target of the compound 3-((4-butylphenyl)amino)isobenzofuran-1(3H)-one, also known as 3-[(4-butylphenyl)amino]-1,3-dihydro-2-benzofuran-1-one, is the Sigma (σ) receptor . The σ receptor has two subtypes, σ1 and σ2, which are of significant pharmacological interest . The σ2 receptor, in particular, is being explored for the development of diagnostic and therapeutic methods for cancer and Alzheimer’s disease .

Mode of Action

The compound interacts with the σ2 receptor in a specific manner . It has been developed as a high-affinity probe for studying the σ receptor based on fluorescence techniques . The compound shows specificity for the σ2 receptor, as demonstrated in flow cytometry, confocal, and live cell microscopy studies .

Biochemical Pathways

The development of specific fluorescent ligands like this compound contributes to the understanding of its therapeutic potential .

Result of Action

The molecular and cellular effects of the compound’s action are primarily related to its interaction with the σ2 receptor . The compound has been shown to be a powerful tool for studying the σ2 receptor based on fluorescence techniques . The specific molecular and cellular effects resulting from this interaction require further investigation .

Action Environment

The influence of environmental factors on the compound’s action, efficacy, and stability is not explicitly mentioned in the available resources Factors such as pH, temperature, and the presence of other molecules could potentially affect the compound’s action

Properties

IUPAC Name

3-(4-butylanilino)-3H-2-benzofuran-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO2/c1-2-3-6-13-9-11-14(12-10-13)19-17-15-7-4-5-8-16(15)18(20)21-17/h4-5,7-12,17,19H,2-3,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMCPIVVTIWYUDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC2C3=CC=CC=C3C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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